(R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine
Overview
Description
®-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine is a chiral phosphine ligand that has gained significant attention in the field of asymmetric catalysis. This compound is known for its ability to form stable complexes with transition metals, which are used as catalysts in various enantioselective reactions. The presence of the ferrocenyl group and the bis(3,5-di-trifluoromethylphenyl)phosphino moiety imparts unique electronic and steric properties to the ligand, making it highly effective in promoting asymmetric transformations.
Preparation Methods
The synthesis of ®-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine typically involves several steps, starting from commercially available starting materials. The key steps include the formation of the ferrocenyl backbone, introduction of the phosphino groups, and resolution of the chiral centers. The reaction conditions often involve the use of strong bases, such as sodium hydride, and transition metal catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, primarily due to the reactive phosphine groups. Common reactions include:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The ligand can participate in substitution reactions where the phosphine groups are replaced by other nucleophiles.
Complexation: The ligand forms stable complexes with transition metals, which are used as catalysts in asymmetric hydrogenation, hydroformylation, and other enantioselective reactions.
Scientific Research Applications
®-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in asymmetric catalysis, facilitating the synthesis of chiral molecules with high enantioselectivity.
Biology: The compound’s metal complexes are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The ligand is used in the production of fine chemicals and agrochemicals, where enantioselective synthesis is crucial.
Mechanism of Action
The mechanism by which ®-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine exerts its effects is primarily through its ability to form stable complexes with transition metals. These metal complexes act as catalysts in various reactions, promoting the formation of chiral products. The unique electronic and steric properties of the ligand influence the reactivity and selectivity of the metal center, thereby enhancing the efficiency of the catalytic process.
Comparison with Similar Compounds
Compared to other chiral phosphine ligands, ®-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine offers several advantages:
Higher Enantioselectivity: The presence of the ferrocenyl group and the bis(3,5-di-trifluoromethylphenyl)phosphino moiety provides superior enantioselectivity in many reactions.
Stability: The ligand forms highly stable metal complexes, which are essential for catalytic applications.
Versatility: It can be used in a wide range of reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Similar compounds include:
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Another widely used chiral phosphine ligand.
DIPAMP (1,2-Bis((2-methoxyphenyl)phenylphosphino)ethane): Known for its use in asymmetric hydrogenation.
SEGPHOS (5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole): Used in various asymmetric catalytic reactions.
Properties
InChI |
InChI=1S/C21H10F12P.C19H30P.Fe/c22-18(23,24)11-5-12(19(25,26)27)8-16(7-11)34(15-3-1-2-4-15)17-9-13(20(28,29)30)6-14(10-17)21(31,32)33;1-16(17-10-8-9-11-17)20(18-12-4-2-5-13-18)19-14-6-3-7-15-19;/h1-10H;8-11,16,18-19H,2-7,12-15H2,1H3;/t;16-;/m.1./s1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVPIJOSOMGQSL-RRKCIKGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([C]1[CH][CH][CH][CH]1)P(C2CCCCC2)C3CCCCC3.[CH]1[CH][CH][C]([CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Fe] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C]1[CH][CH][CH][CH]1)P(C2CCCCC2)C3CCCCC3.[CH]1[CH][CH][C]([CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Fe] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40F12FeP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
866.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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